The synthesis of ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate typically involves several key steps:
The reaction conditions typically include:
The molecular structure of ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate features a bicyclic indene framework with a carboxylate ester group and a chlorine atom at the 6-position.
The molecular structure can be represented using various notations:
OQXKJYVUMGZLTL-UHFFFAOYSA-N
CCOC(=O)C1CCC2=C1C=C(C=C2)Cl
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with biological targets, which may include enzymes or receptors.
The chlorine atom and the ester group significantly influence the compound's reactivity:
The physical state and solubility characteristics are crucial for determining the application in synthetic routes or biological assays.
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate has several notable applications:
The compound's unique structure allows it to serve as a versatile building block in drug discovery and materials science research.
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is synthesized through convergent routes leveraging functionalized indene precursors. A prominent approach involves zinc-mediated carboxylation of o-bromobenzyl bromide intermediates to construct the indene core. As detailed in patent CN101397247A, 1,2-bis(bromomethyl)-4-chlorobenzene undergoes zinc insertion to form an organozinc species, which subsequently reacts with ethyl acrylate under nickel catalysis (Ni(acac)₂) to yield 6-chloro-2,3-dihydro-1H-indene-1-carboxylate. This method achieves 78% yield with optimized zinc particle size (50-100 mesh) and reaction times under refluxing tetrahydrofuran (THF) [1].
Alternative routes employ substituted 1-indanones as starting materials. For example, 6-chloro-1-indanone can be converted to the target ester via Wittig olefination (using methyltriphenylphosphonium bromide) followed by dihydroxylation (catalyzed by OsO₄/NMO) and Pt/C-mediated oxidation to α-hydroxy acid intermediates. Esterification via Blanchfield’s method (using trimethylsilyldiazomethane) then furnishes the product .
Table 1: Key Multi-Step Synthetic Routes
Starting Material | Critical Steps | Catalyst System | Yield |
---|---|---|---|
1,2-bis(bromomethyl)-4-chlorobenzene | Zn insertion, Ni-catalyzed carboxylation | Ni(acac)₂/dppf | 78% |
6-Chloro-1-indanone | Wittig, dihydroxylation, oxidation | OsO₄/NMO, Pt/C | 35-40% |
5-Chloro-1-indenone | Alkylation, amination, salt formation | NaH, Pd/C, H₂ | 76%* |
*Reported for analogous amino-indane ester [9]
Esterification of 6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is pivotal for accessing the target ethyl ester. Classical Fischer esterification (ethanol/H₂SO₄) often suffers from dehydration side reactions. Instead, transition-metal-catalyzed carboxylation proves superior: the carboxylic acid precursor reacts with ethanol using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), achieving yields >85% under ambient conditions [1] .
For in-situ ester formation, nickel-catalyzed carbonylative coupling of 6-chloro-1-(chloromethyl)indane with ethanol and CO (10 atm) using Pd(dppf)Cl₂ yields the ester directly. This method bypasses isolation of the acid intermediate, reducing purification steps. Ligand selection critically impacts efficiency: 1,1′-bis(diphenylphosphino)ferrocene (dppf) outperforms triphenylphosphine due to enhanced CO insertion kinetics [1].
Table 2: Catalytic Esterification Performance
Method | Catalyst/Ligand | Reaction Conditions | Yield |
---|---|---|---|
DCC/DMAP-mediated | None | RT, 12h | 85% |
Pd-catalyzed carbonylative | PdCl₂/dppf | 10 atm CO, 80°C, 5h | 92% |
Ni-catalyzed carboxylation | Ni(acac)₂/1,2-bis(diphenylphosphino)ethane | THF, 65°C, 8h | 78% |
Regioselective chlorination dictates the scaffold’s electronic and steric profile. Electrophilic chlorination of 1-indanone at position 6 requires Lewis acid catalysts (e.g., AlCl₃) to suppress polyhalogenation. Alternatively, 4-chloro-o-xylene serves as a pre-halogenated precursor in zinc-mediated cyclizations, ensuring precise chloro positioning [1] [9].
Carboxylation strategies include:
Regiochemistry is verified via ¹³C-NMR: The ester carbonyl resonance appears at δ 172–174 ppm, while C6-Cl substituents shift C5 and C7 protons downfield to δ 7.25–7.35 ppm [2] [3].
Solvent sustainability significantly enhances the synthesis’s environmental footprint. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME), classified as renewable solvents, enable zinc-mediated cyclizations with >90% atom economy. Patent CN101397247A emphasizes THF’s role in facilitating zinc activation while allowing recovery via distillation [1].
Key green optimizations:
Table 3: Solvent Environmental Impact Assessment
Solvent | PMI (Process Mass Intensity) | GWP (kg CO₂-eq/kg) | Yield Influence |
---|---|---|---|
THF | 8.2 | 5.1 | 78% → 82%* |
DME | 7.8 | 4.9 | 78% → 85%* |
Ethyl acetate | 6.5 | 3.2 | 78% → 75%* |
*Compared to toluene (baseline: 78%) [1]
Comprehensive Compound Index
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0